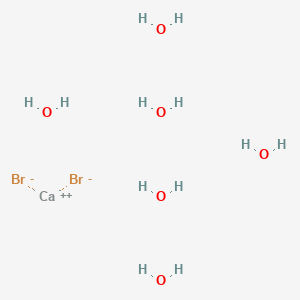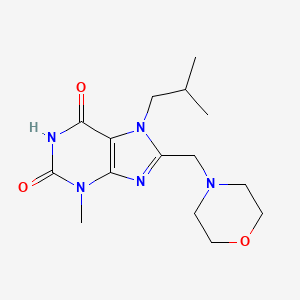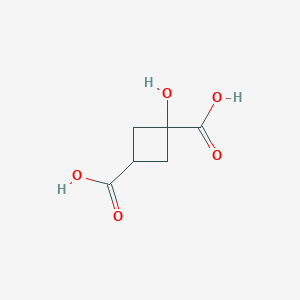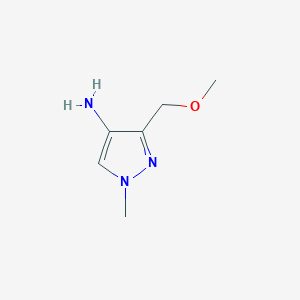
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide is a useful research compound. Its molecular formula is C28H28N4O5 and its molecular weight is 500.555. The purity is usually 95%.
BenchChem offers high-quality N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis and Chemical Characterization
Research in the domain of organic synthesis has explored the properties and reactions of structurally related compounds, focusing on their synthesis, characterization, and potential applications. For instance, studies have detailed the synthesis of quinazoline derivatives, highlighting their significance in the development of new chemical entities with potential biological activities. These works underscore the versatility of quinazoline and nitrobenzyl groups in synthesizing compounds with varied pharmacological potentials (Mazurov, Andronati, & Antonenko, 1985; Filosa et al., 2009).
Pharmacological Applications
Quinazoline derivatives, closely related to your compound of interest, have been evaluated for various pharmacological activities, including their role as diuretic, antihypertensive, and anti-diabetic agents. These studies demonstrate the potential of such compounds in therapeutic applications, suggesting that your compound might also harbor similar pharmacological benefits (Rahman et al., 2014).
Potential Biomedical Applications
Research into the biological activities of compounds containing quinazoline and nitrobenzyl groups points towards their utility in developing new treatments for various diseases. For example, bisnaphthalimide derivatives have shown promise as DNA topoisomerase II inhibitors, a crucial target in cancer therapy (Filosa et al., 2009). Additionally, compounds with the quinazoline backbone have been studied for their antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (Al-azawi, 2016).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide involves the reaction of 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid with 4-methylphenethylamine in the presence of a coupling agent to form the desired product.", "Starting Materials": [ "4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid", "4-methylphenethylamine", "Coupling agent" ], "Reaction": [ "Step 1: Dissolve 4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanoic acid and coupling agent in a suitable solvent.", "Step 2: Add 4-methylphenethylamine to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the crude product by column chromatography to obtain N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide." ] } | |
Numéro CAS |
899901-86-1 |
Nom du produit |
N-(4-methylphenethyl)-4-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)butanamide |
Formule moléculaire |
C28H28N4O5 |
Poids moléculaire |
500.555 |
Nom IUPAC |
N-[2-(4-methylphenyl)ethyl]-4-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]butanamide |
InChI |
InChI=1S/C28H28N4O5/c1-20-11-13-21(14-12-20)15-16-29-26(33)10-5-17-30-27(34)24-8-2-3-9-25(24)31(28(30)35)19-22-6-4-7-23(18-22)32(36)37/h2-4,6-9,11-14,18H,5,10,15-17,19H2,1H3,(H,29,33) |
Clé InChI |
SSWOEENRORCARB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-] |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(4-tert-butylphenyl)-4-[(3-phenoxypropyl)sulfanyl]-6H,7H-pyrazolo[1,5-a][1,3,5]triazin-7-one](/img/structure/B2914957.png)
![2,6-dichloro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide](/img/structure/B2914958.png)
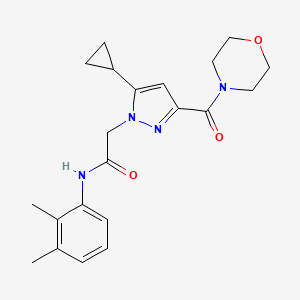
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(1-cyanocyclobutyl)furan-2-carboxamide](/img/structure/B2914961.png)
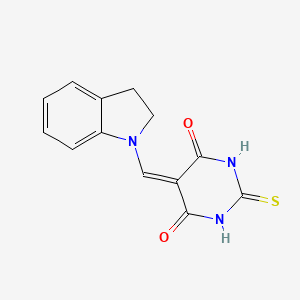
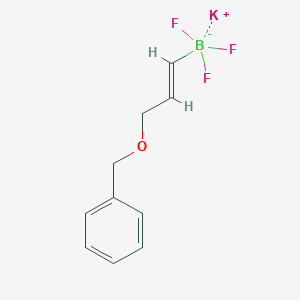
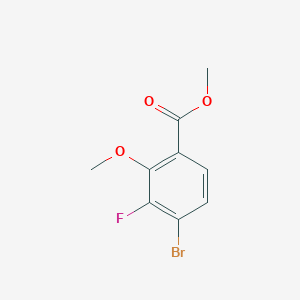
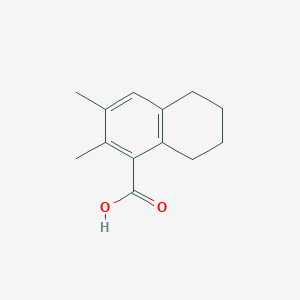
![N-(4-{[4-(3-nitrobenzoyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B2914967.png)
